molecular formula C15H11N5OS B2668731 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 477709-37-8

5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide

Cat. No.: B2668731
CAS No.: 477709-37-8
M. Wt: 309.35
InChI Key: FWGGAJFGXLXNBV-UHFFFAOYSA-N
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Description

The compound 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide is a complex organic molecule featuring multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of diverse functional groups within its structure allows for a wide range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a phenylhydrazine derivative, the pyrazole ring can be synthesized through a cyclization reaction with an appropriate diketone under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Construction of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide: can undergo various types of chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or heterocycles.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).

Major Products

    Sulfoxides and Sulfones: From oxidation of the hydrosulfide group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of multiple heterocyclic rings allows it to fit into various binding sites, making it a versatile molecule for drug design.

Comparison with Similar Compounds

Similar Compounds

    5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: Lacks the pyrrole ring and hydrosulfide group.

    1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Lacks the oxadiazole ring and hydrosulfide group.

    5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c22-15-18-17-13(21-15)12-10-16-20(11-6-2-1-3-7-11)14(12)19-8-4-5-9-19/h1-10H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGGAJFGXLXNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=S)O3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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